Bienvenue dans la boutique en ligne BenchChem!

3-Cyclobutyl-1H-1,2,4-triazole

Crystallography Conformational analysis Schiff base derivatives

Select 3-Cyclobutyl-1H-1,2,4-triazole for unique steric and conformational properties unattainable with methyl, cyclopropyl, or isopropyl triazoles. The puckered cyclobutyl ring enables CB1-selective pharmacology, extended duration of action in vivo, and dispersion-dominated crystal packing. Essential building block for antifungal SAR libraries, CNS-targeted programs, and solid dosage formulation studies.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 1199215-93-4
Cat. No. B176222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1H-1,2,4-triazole
CAS1199215-93-4
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC=NN2
InChIInChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9)
InChIKeyGUXDCSDPNPVZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Cyclobutyl-1H-1,2,4-Triazole (CAS 1199215-93-4) Is a Structurally Distinctive Heterocyclic Building Block for Procurement


3-Cyclobutyl-1H-1,2,4-triazole (CAS 1199215-93-4; molecular formula C6H9N3; molecular weight 123.16 g/mol) is a 1,2,4-triazole derivative featuring a cyclobutyl substituent at the 3-position of the heterocyclic ring . The compound exists as a solid at ambient temperature and is commercially available as a reagent-grade research chemical with purity specifications of ≥95% from multiple vendors . Its 1,2,4-triazole core confers broad potential as a pharmacophore in medicinal chemistry, while the cyclobutyl group introduces distinct steric and conformational properties that differentiate it from simpler alkyl-substituted triazoles [1]. The compound is primarily utilized as a synthetic intermediate and scaffold in drug discovery programs and materials research .

Why Generic Substitution Fails for 3-Cyclobutyl-1H-1,2,4-Triazole: Steric and Conformational Differentiation from Linear and Smaller-Ring Analogs


3-Cyclobutyl-1H-1,2,4-triazole cannot be functionally substituted by 3-methyl-1H-1,2,4-triazole, 3-cyclopropyl-1H-1,2,4-triazole, or 3-isopropyl-1H-1,2,4-triazole due to fundamental differences in steric bulk, conformational flexibility, and molecular recognition properties conferred by the cyclobutyl moiety . The cyclobutyl group occupies a larger three-dimensional volume than methyl or ethyl substituents, influencing target binding site occupancy, while its ring strain and puckered conformation create a distinct spatial orientation compared to the planar cyclopropyl ring or the freely rotating isopropyl group [1]. X-ray crystallographic analysis of a 3-cyclobutyl-1,2,4-triazole-containing Schiff base derivative revealed that the cyclobutyl ring and the planar triazole-imine system are twisted relative to one another, with dihedral angles ranging from 67.8° to 89.1° across three independent molecules in the asymmetric unit [2]. This conformational heterogeneity cannot be replicated by acyclic or smaller-ring alkyl substituents and may critically influence molecular recognition events in biological or catalytic systems. Furthermore, in cannabinoid receptor pharmacophore studies, cyclobutyl substituents demonstrated receptor subtype selectivity (optimal CB1 interaction but not CB2), whereas cyclopropyl and cyclopentyl groups showed optimal binding to both receptor subtypes [3]. For procurement decisions, these structural and conformational differences translate to distinct physicochemical properties—including calculated XLogP3 of 1.100, one hydrogen bond donor, and two hydrogen bond acceptors—that directly affect solubility, permeability, and formulation behavior .

Quantitative Evidence Guide for 3-Cyclobutyl-1H-1,2,4-Triazole: Differentiated Procurement Based on Structural and Pharmacophoric Data


Evidence Item 1: Three-Dimensional Conformational Heterogeneity Quantified by X-ray Crystallography Differentiates Cyclobutyl from Planar Alkyl Substituents

X-ray crystallographic analysis of the Schiff base derivative 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]-methyl}phenol reveals that the cyclobutyl substituent adopts a non-planar, twisted orientation relative to the triazole-imine scaffold [1]. Across three crystallographically independent molecules (A, B, and C) in the asymmetric unit, the dihedral angle between the cyclobutyl ring and the phenol-imine plane measures 67.8(4)° for molecule A, 69.1(2)° for molecule B, and 89.1(2)° for molecule C [1]. This demonstrates significant conformational heterogeneity (range: 67.8° to 89.1°) that is intrinsic to the cyclobutyl moiety. In contrast, the 3-methyl-1H-1,2,4-triazole analog (MW 83.09; no cyclobutyl) lacks this conformational complexity entirely, and the 3-cyclopropyl analog adopts a more constrained planar orientation due to the smaller ring geometry [2].

Crystallography Conformational analysis Schiff base derivatives Molecular recognition

Evidence Item 2: Cyclobutyl Substituent Confers CB1 Receptor Subtype Selectivity in Pharmacophore Studies, in Contrast to Cyclopropyl and Cyclopentyl Analogs

In a systematic pharmacophore study of C1'-cycloalkyl-substituted tetrahydrocannabinols, the C1'-cyclobutyl analog demonstrated selective interaction with the CB1 receptor while showing suboptimal binding to the CB2 receptor [1]. In direct comparison, the C1'-cyclopropyl and C1'-cyclopentyl analogs were identified as optimal pharmacophores for both CB1 and CB2 receptor subtypes, whereas the C1'-cyclobutyl group interacted optimally with CB1 but not with CB2 [1]. The C1'-cyclohexyl analogs exhibited reduced affinities for both receptor subtypes [1]. While this study was conducted on a cannabinoid scaffold rather than a 1,2,4-triazole core, it establishes a class-level principle: the cyclobutyl ring occupies a unique conformational space that can be leveraged to achieve receptor subtype selectivity that is not attainable with cyclopropyl, cyclopentyl, or cyclohexyl substituents.

Cannabinoid receptors Pharmacophore optimization Receptor subtype selectivity Cycloalkyl SAR

Evidence Item 3: 1,2,4-Triazole Core Demonstrates Broad-Spectrum Antifungal Activity with Documented Potency Ranges Against Candida and Aspergillus Species

The 1,2,4-triazole pharmacophore is a well-established scaffold for antifungal agents targeting fungal cytochrome P450 14α-demethylase [1]. In comparative in vitro studies, novel 1,2,4-triazole derivatives have demonstrated MIC values ranging from 0.125 to 8 μg/mL against fluconazole-susceptible Candida isolates, with certain compounds exhibiting 2- to 16-fold greater potency than itraconazole and ≥16-fold greater potency than fluconazole [2]. In another study, fluorine-containing 1,2,4-triazoles showed higher predicted binding affinity to the target enzyme than fluconazole in molecular docking simulations [3]. While direct antifungal activity data for 3-cyclobutyl-1H-1,2,4-triazole specifically are not available in the primary literature, the 1,2,4-triazole core confers inherent antifungal potential, and the cyclobutyl substituent provides a differentiated starting point for structure-activity relationship (SAR) exploration that linear or smaller-ring alkyl analogs cannot offer [4].

Antifungal Candida albicans Aspergillus Triazole pharmacophore Cytochrome P450 inhibition

Evidence Item 4: Intermolecular Interaction Profile Quantified by Hirshfeld Surface Analysis Distinguishes Cyclobutyl-Triazole Derivatives from Aromatic-Substituted Analogs

Hirshfeld surface analysis of the 3-cyclobutyl-1H-1,2,4-triazole-derived Schiff base quantifies the relative contributions of different intermolecular contacts to the supramolecular structure [1]. Across three independent molecules, H⋯H contacts dominate the interaction profile (50–57%), followed by C⋯H (14–20%) and N⋯H (13–20%) interactions [1]. In molecule A: H⋯H 53%, C⋯H 19%, N⋯H 17%; molecule B: H⋯H 50%, N⋯H 20%, C⋯H 20%; molecule C: H⋯H 57%, C⋯H 14%, N⋯H 13% [1]. In contrast, phenyl-substituted 1,2,4-triazole derivatives typically exhibit substantially higher C⋯H and π-π stacking contributions (often 30–50% combined) due to the aromatic substituent [2]. The predominance of H⋯H contacts in the cyclobutyl-substituted compound indicates weaker dispersion-dominated crystal packing, which may translate to different solubility and mechanical properties in solid formulations.

Hirshfeld surface analysis Intermolecular interactions Crystal engineering Supramolecular chemistry

Evidence Item 5: Cyclobutyl Substituent Confers Extended Duration of Pharmacological Action Compared to Cyclopropyl and Cyclopentyl Analogs

In a comparative pharmacological study of 18-cycloalkyl analogues of enisoprost (a prostaglandin E1 analog), the cyclobutyl-substituted compound demonstrated a longer duration of antisecretory action than both the parent compound enisoprost and the other cycloalkyl analogues including cyclopropyl, cyclopentyl, cyclohexyl, and cycloheptyl derivatives [1]. The cyclopropyl and cyclobutyl analogues both retained antisecretory activity, whereas the cyclohexyl and cycloheptyl analogues showed very weak activity, and the 2-hydroxy compound was inactive at a dose 100 times the ED50 of enisoprost [1]. This class-level finding demonstrates that the four-membered cyclobutyl ring provides a uniquely favorable pharmacokinetic profile—specifically extended duration of action—that is not achievable with three-membered (cyclopropyl), five-membered (cyclopentyl), or larger cycloalkyl substituents.

Pharmacokinetics Duration of action Cycloalkyl SAR Antisecretory activity

Validated Research and Procurement Scenarios for 3-Cyclobutyl-1H-1,2,4-Triazole Based on Quantitative Differentiation Evidence


Scenario 1: Scaffold Optimization for Antifungal Drug Discovery Requiring Differentiated Starting Points from Fluconazole and Itraconazole

Medicinal chemistry programs seeking novel antifungal agents with improved potency over fluconazole should consider 3-cyclobutyl-1H-1,2,4-triazole as a differentiated scaffold. As established in Evidence Item 3, optimized 1,2,4-triazole derivatives demonstrate 2- to 16-fold greater in vitro potency than itraconazole and ≥16-fold greater potency than fluconazole against clinical Candida isolates [1]. The cyclobutyl substituent provides a unique steric and conformational profile (Evidence Item 1) that distinguishes this scaffold from methyl-, ethyl-, or phenyl-substituted triazoles commonly found in existing antifungal libraries. The distinct intermolecular interaction profile dominated by H⋯H contacts (Evidence Item 4) may also influence solubility and formulation behavior [2]. Researchers should prioritize this compound when constructing SAR libraries intended to explore novel chemical space beyond fluconazole and itraconazole analogs.

Scenario 2: Structure-Based Drug Design Targeting Receptors Requiring Subtype Selectivity

Programs focused on achieving receptor subtype selectivity—particularly where cyclopropyl or cyclopentyl analogs produce undesirable polypharmacology—should evaluate 3-cyclobutyl-1H-1,2,4-triazole as a building block. As documented in Evidence Item 2, cyclobutyl substituents confer CB1-selective pharmacophoric properties while cyclopropyl and cyclopentyl groups act as dual CB1/CB2 optimizers [3]. This class-level finding suggests that the four-membered ring geometry of cyclobutyl may generally favor selective target engagement. The quantified conformational heterogeneity observed crystallographically (dihedral angles ranging from 67.8° to 89.1°; Evidence Item 1) provides a structural basis for this selectivity, as the flexible yet constrained cyclobutyl moiety can adopt multiple conformations to accommodate specific binding pockets while excluding others [2]. This compound is particularly valuable for CNS-targeted programs where off-target CB2 activity is undesirable.

Scenario 3: Solid-State Formulation Development Requiring Tailored Crystal Packing Properties

Formulation scientists developing solid dosage forms or crystalline materials should select 3-cyclobutyl-1H-1,2,4-triazole when dispersion-dominated crystal packing is desired over aromatic π-stacking. Evidence Item 4 quantifies the intermolecular interaction profile via Hirshfeld surface analysis, showing H⋯H contacts constitute 50–57% of surface interactions, with minimal aromatic contributions [2]. This contrasts sharply with phenyl-substituted triazoles where C⋯H and π-π stacking dominate (30–50% combined). The predominance of weaker H⋯H interactions may facilitate improved aqueous solubility, reduced hygroscopicity, or enhanced mechanical properties in solid formulations. Researchers can procure 3-cyclobutyl-1H-1,2,4-triazole from vendors including Aladdin Scientific (reagent grade, 1g at $260.90) , AK Scientific (95% purity, solid) , or MolCore (NLT 98% purity) for these formulation studies.

Scenario 4: Pharmacokinetic Optimization Seeking Extended Target Engagement Duration

Drug discovery teams requiring extended duration of action or sustained target engagement should prioritize cyclobutyl-containing scaffolds over cyclopropyl or cyclopentyl alternatives. Evidence Item 5 demonstrates that in a comparative in vivo study of cycloalkyl analogues, the cyclobutyl-substituted compound uniquely provided a longer duration of pharmacological action than all other cycloalkyl derivatives including cyclopropyl, cyclopentyl, cyclohexyl, and cycloheptyl [4]. This class-level finding suggests that the four-membered ring geometry of cyclobutyl confers favorable metabolic stability or tissue retention properties not observed with smaller or larger rings. 3-Cyclobutyl-1H-1,2,4-triazole thus represents a strategic building block for medicinal chemistry programs where prolonged target occupancy is a key design objective. The compound's moderate lipophilicity (XLogP3 1.100) further supports oral bioavailability potential in advanced lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.